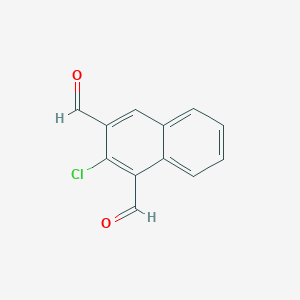

2-Chloronaphthalene-1,3-dicarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloronaphthalene-1,3-dicarbaldehyde is a chemical compound with the molecular formula C12H7ClO2 and a molecular weight of 218.64 . It is a solid substance with a melting point of 121 - 122 degrees Celsius .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H7ClO2/c13-12-9(6-14)5-8-3-1-2-4-10(8)11(12)7-15/h1-7H . This indicates the presence of 12 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.376±0.06 g/cm3 and a predicted boiling point of 387.9±27.0 °C . It is a solid substance with a melting point of 121 - 122 degrees Celsius .Scientific Research Applications

Synthesis of Indene Derivatives

Research demonstrates the utility of chloronaphthalene derivatives in the synthesis of diverse indene compounds. A study by Krishna Bahadur Somai Magar and Y. Lee (2013) outlines a method for the synthesis of functionalized indene derivatives via a Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. This process involves a three-component coupling reaction that allows for the synthesis under catalyst-free thermal conditions, indicating a potential application of 2-Chloronaphthalene-1,3-dicarbaldehyde in similar synthetic pathways (Magar & Lee, 2013).

Chemistry of 2-Chloroquinoline-3-carbaldehyde and Related Analogs

A review by W. Hamama et al. (2018) covers the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, detailing the synthesis of quinoline ring systems and reactions used to construct fused or binary quinoline-cored heterocyclic systems. This review highlights the synthetic applications and biological evaluation of these compounds, suggesting a potential research avenue for this compound in the synthesis and evaluation of quinoline derivatives (Hamama et al., 2018).

Schiff Bases and Metal Complexes

Research on 2-Hydroxynaphthalene-1-carbaldehyde has shown its importance in the development of commercial compounds, particularly in the formation of Schiff bases and their metal complexes. This research indicates that similar compounds, potentially including this compound, could be utilized in the synthesis of fluorescent chemosensors and coordination complexes, highlighting its versatility in organic synthesis and materials science (Maher, 2018).

Photocatalytic Decomposition

The study on the photocatalytic decomposition of chloronaphthalene derivatives like 2-Chloronaphthalene by J. Qi et al. (2019) outlines a method for decomposing these compounds using zero-valent iron and TiO2 under UV light. This research points to environmental applications, such as the degradation of persistent organic pollutants, offering a potential application for this compound in environmental chemistry (Qi et al., 2019).

Safety and Hazards

The safety information available indicates that 2-Chloronaphthalene-1,3-dicarbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

properties

IUPAC Name |

2-chloronaphthalene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-12-9(6-14)5-8-3-1-2-4-10(8)11(12)7-15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYGBOVLNGIRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C=O)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide](/img/structure/B2674349.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2674350.png)

![2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2674353.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2674354.png)

![N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2674366.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)